Zicronapine fumarate

Description

BenchChem offers high-quality Zicronapine fumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zicronapine fumarate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

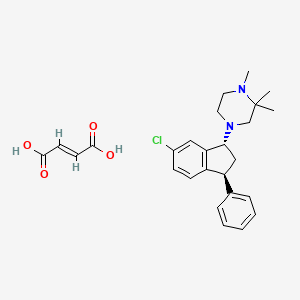

(E)-but-2-enedioic acid;4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2.C4H4O4/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21;5-3(6)1-2-4(7)8/h4-10,13,19,21H,11-12,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDXTSHOYHAMTE-VFHZDWIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170381-17-6 | |

| Record name | Piperazine, 4-[(1R,3S)-6-chloro-2,3-dihydro-3-phenyl-1H-inden-1-yl]-1,2,2-trimethyl-, rel-(-)-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170381-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zicronapine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZICRONAPINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/354Q3TY534 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zicronapine Fumarate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine fumarate (formerly Lu 31-130) is an atypical antipsychotic agent that has demonstrated efficacy in the treatment of schizophrenia in clinical trials. Its therapeutic effects are believed to be mediated through a multi-receptorial binding profile, characterized by potent antagonism of dopamine and serotonin receptors. This technical guide provides an in-depth exploration of the mechanism of action of zicronapine fumarate, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways to offer a comprehensive resource for researchers and drug development professionals.

Core Pharmacological Profile: Receptor Binding Affinity

Zicronapine's primary mechanism of action is its potent antagonism of key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. In vitro studies have quantified its binding affinity (Ki) for dopamine D1, D2, and serotonin 5-HT2A receptors. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Serotonin 5-HT2A | 4.2 | [1] |

| Dopamine D1/D2 | 19 | [1] |

This data indicates that zicronapine possesses a high affinity for these critical receptors, with a notably stronger affinity for the serotonin 5-HT2A receptor compared to the dopamine D1 and D2 receptors.[1] This profile is a hallmark of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.[2]

Signaling Pathways

The therapeutic efficacy of zicronapine in schizophrenia is attributed to its modulation of dopaminergic and serotonergic signaling pathways. As a potent antagonist, zicronapine blocks the binding of the endogenous ligands, dopamine and serotonin, to their respective receptors, thereby attenuating downstream signaling cascades that are thought to be hyperactive in schizophrenia.

Preclinical Evaluation: Methodologies

The antipsychotic potential of zicronapine was initially characterized in a series of preclinical studies employing established animal models of schizophrenia. These models are designed to replicate specific behavioral and neurochemical abnormalities associated with the disorder. While specific protocols for zicronapine are not publicly detailed, the methodologies commonly used in such evaluations are described below.

Receptor Occupancy Studies

-

Objective: To determine the extent to which zicronapine binds to its target receptors in the living brain at various doses.

-

Typical Protocol:

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Drug Administration: Animals are administered a range of doses of zicronapine fumarate.

-

Radioligand Injection: A radiolabeled compound with high affinity for the target receptor (e.g., [¹¹C]raclopride for D2 receptors, [¹⁸F]setoperone for 5-HT2A receptors) is injected.

-

Imaging: Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) is used to measure the displacement of the radioligand by zicronapine, thereby quantifying receptor occupancy.

-

Data Analysis: Receptor occupancy is calculated as the percentage reduction in radioligand binding in drug-treated animals compared to vehicle-treated controls.

-

Behavioral Models of Antipsychotic Efficacy

-

Objective: To assess the antipsychotic potential of a compound by its ability to suppress a learned avoidance response without producing sedation.

-

Typical Protocol:

-

Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock.

-

Training: An animal is trained to associate a conditioned stimulus (e.g., a light or tone) with an upcoming unconditioned stimulus (a foot shock). The animal learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.

-

Testing: After drug administration, the animal is tested for its ability to perform the avoidance response. A decrease in avoidance responses without an increase in escape failures (failing to escape the shock once it starts) is indicative of antipsychotic-like activity.

-

-

Objective: To model deficits in sensorimotor gating, a core feature of schizophrenia, and to assess the ability of a drug to restore this function.

-

Typical Protocol:

-

Apparatus: A startle chamber that can deliver a loud acoustic stimulus (the pulse) and a weaker preceding stimulus (the prepulse).

-

Procedure: The animal's startle response to the loud pulse is measured with and without the prepulse. Normally, the prepulse inhibits the startle response to the subsequent pulse.

-

Induction of Deficit: A PPI deficit can be induced pharmacologically (e.g., with a dopamine agonist like apomorphine or an NMDA antagonist like phencyclidine) or through genetic models.

-

Testing: The ability of zicronapine to reverse the induced PPI deficit is measured.

-

Clinical Development: Trial Design

Zicronapine fumarate has undergone evaluation in several clinical trials to assess its safety and efficacy in patients with schizophrenia. Publicly available information on these trials provides insight into their design.

Phase II and III Efficacy and Safety Studies (e.g., NCT01295372, NCT00770744)

-

Objective: To evaluate the efficacy, safety, and tolerability of zicronapine in patients with schizophrenia.

-

Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled (e.g., risperidone) studies.

-

Participant Population: Adult patients with a diagnosis of schizophrenia according to DSM-IV-TR criteria.

-

Intervention: Oral administration of zicronapine fumarate at various fixed or flexible doses.

-

Primary Outcome Measures:

-

Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

-

Assessment of safety and tolerability through monitoring of adverse events, vital signs, laboratory parameters, and electrocardiograms (ECGs).

-

-

Secondary Outcome Measures:

-

Changes in specific PANSS subscales (positive, negative, and general psychopathology).

-

Assessment of metabolic parameters (e.g., body weight, BMI, fasting lipids, and glucose).

-

References

Zicronapine Fumarate: A Technical Overview of its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Zicronapine fumarate (Lu 31-130) is an atypical antipsychotic medication whose development was discontinued by H. Lundbeck A/S in 2014. As a result, publicly available data on its pharmacodynamics and pharmacokinetics are limited. This document synthesizes the available information and provides a general overview based on the characteristics of atypical antipsychotics.

Introduction

Zicronapine fumarate was an investigational atypical antipsychotic agent that showed promise in early clinical development for the treatment of schizophrenia.[1] It exhibited a multi-receptorial binding profile, characteristic of many second-generation antipsychotics, with potent antagonist activity at key dopamine and serotonin receptors.[1][2] Phase II clinical trials suggested efficacy and a safety profile comparable to olanzapine.[1] Despite these initial findings, its development was ultimately halted. This guide provides a detailed technical summary of the known pharmacodynamic and pharmacokinetic properties of zicronapine.

Pharmacodynamics

The mechanism of action of zicronapine, like other atypical antipsychotics, is attributed to its interaction with multiple neurotransmitter receptors in the brain.

Receptor Binding Profile

Zicronapine is a potent antagonist at dopamine D₁, D₂, and serotonin 5-HT₂A receptors.[1] This dual antagonism is a hallmark of atypical antipsychotics, believed to contribute to their efficacy against the positive symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects associated with strong, selective D₂ receptor blockade.

| Receptor | Action | Known Affinity |

| Dopamine D₁ | Antagonist | Potent |

| Dopamine D₂ | Antagonist | Potent |

| Serotonin 5-HT₂A | Antagonist | Potent |

Signaling Pathways

The therapeutic effects of zicronapine are believed to be mediated through the modulation of downstream signaling cascades following receptor antagonism.

Diagram: Zicronapine's Primary Signaling Pathway Antagonism

Caption: Antagonism of the Dopamine D₂ Receptor by Zicronapine.

A similar antagonistic action at 5-HT₂A receptors is thought to contribute to its atypical profile, potentially by increasing dopamine release in certain brain regions, which may alleviate negative symptoms and reduce motor side effects.

Pharmacokinetics

Detailed human pharmacokinetic data for zicronapine are not publicly available. The information below is based on general principles of drug metabolism for atypical antipsychotics and limited preclinical information.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| PK Parameter | Description |

| Absorption | Specific data on oral bioavailability, Tₘₐₓ, and Cₘₐₓ are not available. Atypical antipsychotics are generally well-absorbed after oral administration. |

| Distribution | Specific data on volume of distribution and protein binding are not available. Most antipsychotics are highly lipophilic and exhibit extensive tissue distribution and high plasma protein binding. |

| Metabolism | The specific metabolic pathways of zicronapine have not been detailed in available literature. Atypical antipsychotics are typically metabolized extensively in the liver, primarily by the cytochrome P450 (CYP) enzyme system. Key enzymes often involved in the metabolism of similar drugs include CYP1A2, CYP2D6, and CYP3A4. |

| Excretion | Data on the routes and extent of excretion of zicronapine and its metabolites are not available. For most atypical antipsychotics, metabolites are excreted in both urine and feces. |

Hypothetical Metabolic Pathway

Given the chemical structure of zicronapine and the known metabolic pathways of other atypical antipsychotics, its metabolism likely involves oxidation and N-dealkylation mediated by CYP450 enzymes, followed by conjugation reactions.

Diagram: Hypothetical Metabolic Pathway of Zicronapine

Caption: A potential metabolic pathway for zicronapine.

Experimental Protocols

Detailed experimental protocols for the pharmacodynamic and pharmacokinetic studies of zicronapine are not available in the public literature. However, standard methodologies are typically employed in the development of antipsychotic drugs.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of zicronapine for various neurotransmitter receptors.

General Protocol:

-

Preparation of Cell Membranes: Membranes are prepared from cells (e.g., CHO or HEK293 cells) recombinantly expressing the target human receptor (e.g., dopamine D₂, serotonin 5-HT₂A).

-

Radioligand Binding Assay: A specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of zicronapine.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of zicronapine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Human Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion of zicronapine in humans.

General Protocol (Single Ascending Dose Study):

-

Subject Recruitment: Healthy volunteers are recruited and provide informed consent.

-

Dosing: Subjects are administered a single oral dose of zicronapine fumarate. Different cohorts of subjects receive escalating doses.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

-

Urine and Feces Collection: All urine and feces are collected for a defined period post-dose to determine excretory pathways.

-

Bioanalysis: Plasma, urine, and fecal samples are analyzed for concentrations of zicronapine and its major metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, elimination half-life (t₁/₂), and clearance are calculated using non-compartmental analysis.

Diagram: Experimental Workflow for a Phase I Pharmacokinetic Study

Caption: Workflow for a typical single-dose pharmacokinetic study.

Conclusion

Zicronapine fumarate was an investigational atypical antipsychotic with a pharmacodynamic profile characterized by potent antagonism of dopamine D₁, D₂, and serotonin 5-HT₂A receptors. While it showed initial promise in clinical trials for schizophrenia, its development was discontinued. The lack of comprehensive, publicly available data on its quantitative receptor binding affinities and detailed pharmacokinetic parameters limits a full understanding of its properties. This guide has summarized the known information and provided a framework for its likely pharmacodynamic and pharmacokinetic characteristics based on its class and available preclinical data.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Zicronapine Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine, also known as Lu 31-130, is an atypical antipsychotic agent that has demonstrated potent antagonism at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of its fumarate salt. Detailed experimental protocols for key analytical methods are described, and the relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Identification

Zicronapine is a chiral molecule with a complex heterocyclic structure. The fumarate salt is the form that has been investigated in clinical trials.

Chemical Name: 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, (2E)-2-butenedioate

Molecular Formula: C₂₆H₃₁ClN₂O₄

Molecular Weight: 470.99 g/mol

Chemical Structure:

Caption: Chemical structure of Zicronapine Fumarate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Zicronapine and its fumarate salt is presented below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for Zicronapine fumarate's melting point and aqueous solubility are not widely published.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₁ClN₂O₄ | [3] |

| Molecular Weight | 470.99 g/mol | [3] |

| Appearance | Solid (Predicted) | - |

| Melting Point | No data available | - |

| Water Solubility | Predicted: 0.00512 mg/mL (Zicronapine) | DrugBank |

| logP (octanol-water) | Predicted: 5.1 (Zicronapine) | DrugBank |

| pKa (strongest basic) | Predicted: 8.34 (Zicronapine) | DrugBank |

Pharmacological Properties

Zicronapine is characterized by its multi-receptorial binding profile, with potent antagonism at key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia.

Receptor Binding Affinity

The receptor binding affinities (Ki values) are crucial for understanding the pharmacological profile of a drug. Lower Ki values indicate higher binding affinity.

| Receptor Target | Ki (nM) |

| Dopamine D1 | 19 |

| Dopamine D2 | 19 |

| Serotonin 5-HT2A | 4.2 |

Data sourced from Citrome, 2013 as cited in "Experimental Serotonergic Agents for the Treatment of Schizophrenia".[2]

Mechanism of Action

Zicronapine's antipsychotic effects are believed to be mediated through its combined antagonist activity at D2 and 5-HT2A receptors. The antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions. The blockade of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects and potentially improve negative symptoms and cognitive function. The antagonism of D1 receptors may also play a role in its overall therapeutic profile.

Signaling Pathways

The interaction of Zicronapine with its target receptors modulates downstream intracellular signaling cascades. The following diagrams illustrate the antagonist effect of Zicronapine on the D1, D2, and 5-HT2A receptor pathways.

Caption: Zicronapine antagonism of the Dopamine D1 receptor signaling pathway.

Caption: Zicronapine antagonism of the Dopamine D2 receptor signaling pathway.

Caption: Zicronapine antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Experimental Protocols

Synthesis of Zicronapine Fumarate

The synthesis of Zicronapine would likely involve a multi-step organic synthesis process, culminating in the formation of the final active pharmaceutical ingredient (API). A generalized workflow is presented below.

Caption: Generalized synthesis workflow for Zicronapine Fumarate.

The final step would involve the reaction of the Zicronapine free base with fumaric acid in a suitable solvent to form the fumarate salt.

Physicochemical Characterization

-

Method: Capillary melting point method.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of Zicronapine fumarate is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of Zicronapine fumarate is added to a known volume of a specific solvent (e.g., water, buffers of different pH) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of Zicronapine fumarate in the saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacological Characterization

-

Method: Radioligand competition binding assays.

-

Principle: The ability of Zicronapine to displace a known high-affinity radiolabeled ligand from its target receptor is measured.

-

General Procedure:

-

Prepare cell membranes or tissue homogenates expressing the receptor of interest (e.g., D1, D2, 5-HT2A).

-

Incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of Zicronapine.

-

After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

The concentration of Zicronapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Zicronapine fumarate is a potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. Its chemical structure and multi-receptor binding profile are characteristic of atypical antipsychotics. While detailed experimental data on its physicochemical properties are limited in publicly available literature, established analytical and pharmacological methods provide a framework for its comprehensive characterization. The understanding of its interaction with key signaling pathways is fundamental to elucidating its therapeutic effects and potential side-effect profile. Further research and publication of detailed experimental findings would be beneficial for the scientific community.

References

Zicronapine Fumarate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zicronapine fumarate (formerly Lu 31-130) is an atypical antipsychotic agent that was under development by the Danish pharmaceutical company H. Lundbeck A/S. As a compound with a multi-receptor antagonist profile, it showed initial promise in preclinical and early clinical studies for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the discovery and development history of zicronapine fumarate, including its pharmacological profile, synthesis, and clinical evaluation. The development of zicronapine was ultimately discontinued in 2014.[1]

Discovery and Preclinical Development

Zicronapine was identified as part of H. Lundbeck A/S's research program focused on developing novel psychotropic agents. The core strategy was to identify compounds with a specific receptor binding profile, particularly potent antagonism at dopamine D1, D2, and serotonin 5-HT2A receptors, a characteristic of several atypical antipsychotics.

Pharmacological Profile

Zicronapine is a potent antagonist at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] This multi-receptorial profile was hypothesized to contribute to its antipsychotic efficacy with a potentially favorable side effect profile compared to older, typical antipsychotics.

Table 1: Receptor Binding Affinity of Zicronapine

| Receptor | Ki (nM) | Reference |

| Dopamine D1 | 19 | [2] |

| Dopamine D2 | 19 | [2] |

| Serotonin 5-HT2A | 4.2 | [2] |

Preclinical Efficacy

Experimental Protocols

Synthesis of Zicronapine

While a specific publication detailing the synthesis of zicronapine (Lu 31-130) is not publicly available, a likely synthetic route can be inferred from patents filed by H. Lundbeck A/S for structurally related indane derivatives. The synthesis would likely involve the preparation of a substituted indanone, followed by reductive amination to introduce the trimethylpiperazine moiety.

Likely Synthetic Scheme for Zicronapine:

A plausible synthesis could start from a substituted phenylpropionic acid, which would be cyclized to form the corresponding indanone. This indanone could then be subjected to a reductive amination with 1,2,2-trimethylpiperazine to yield the final zicronapine base. The fumarate salt would then be formed by reacting the free base with fumaric acid.

In Vitro Receptor Binding Assays

The receptor binding affinities of zicronapine were likely determined using standard radioligand binding assays.

General Protocol for Dopamine D1/D2 and Serotonin 5-HT2A Receptor Binding Assays:

-

Membrane Preparation: Membranes from cells stably expressing the human recombinant D1, D2, or 5-HT2A receptors, or from brain tissue known to be rich in these receptors (e.g., striatum for D1/D2, cortex for 5-HT2A), are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A) and varying concentrations of the test compound (zicronapine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Conditioned Avoidance Response (CAR) Model

The in vivo antipsychotic activity of zicronapine was likely evaluated using a CAR paradigm.

General Protocol for the Conditioned Avoidance Response Test:

-

Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the box is equipped to deliver a mild electric foot shock.

-

Training: An animal (typically a rat) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by the unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the US has started (escape response). This is repeated over several trials until the animal learns to consistently avoid the shock.

-

Drug Testing: Once the avoidance response is established, the animal is treated with the test compound (zicronapine) or a vehicle. The number of avoidance and escape responses is then recorded during a subsequent test session.

-

Evaluation: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without affecting the number of escape responses.

Clinical Development

Zicronapine progressed to Phase III clinical trials for the treatment of schizophrenia.

Phase II Clinical Trials

A key Phase II study (NCT00422252) was a randomized, double-blind, active-controlled, flexible-dose study that compared the efficacy and safety of zicronapine with olanzapine in patients with schizophrenia. The study demonstrated that zicronapine had convincing efficacy and a safety profile comparable to olanzapine.

Table 2: Selected Results from a Phase II Study of Zicronapine vs. Olanzapine in Schizophrenia

| Outcome Measure | Zicronapine | Olanzapine |

| Baseline PANSS Total Score (Mean) | 92 | 95 |

| Responder Rate (≥30% decrease in PANSS total score) | Data not specified | Data not specified |

| Treatment-Emergent Adverse Events (%) | 66% | 78% |

Data from Synopsis of Study 12396A, EU Clinical Trials Register.

Phase III Clinical Trials

A Phase III clinical trial (NCT01295372) was initiated to further evaluate the safety and efficacy of zicronapine. This was a 6-month, randomized, double-blind, parallel-group, risperidone-controlled, fixed-dose study. A primary focus of this trial was to assess the effect of zicronapine on metabolic parameters, including body weight, BMI, waist circumference, and levels of fasting blood lipids and glucose, compared to risperidone.

Discontinuation of Development

In 2014, H. Lundbeck A/S announced the discontinuation of the development of zicronapine. The decision was made to prioritize the development of another investigational antipsychotic, Lu AF35700, which was considered to have a more promising profile.

Mechanism of Action and Signaling Pathways

Zicronapine's therapeutic effects are believed to be mediated through its antagonist activity at D1, D2, and 5-HT2A receptors. Blockade of these receptors modulates downstream signaling pathways that are dysregulated in schizophrenia.

Dopamine D1 Receptor Signaling

D1 receptors are coupled to the Gs alpha subunit of G proteins, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Antagonism of D1 receptors by zicronapine would be expected to decrease the activity of this pathway.

Dopamine D2 Receptor Signaling

D2 receptors are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, D2 receptor signaling can occur through a β-arrestin-dependent pathway that modulates the activity of Akt and glycogen synthase kinase 3 beta (GSK3β). Zicronapine's antagonism of D2 receptors would block these effects.

Serotonin 5-HT2A Receptor Signaling

5-HT2A receptors are coupled to the Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). Zicronapine's antagonism at 5-HT2A receptors would inhibit this signaling cascade.

References

Preclinical Pharmacology of Zicronapine Fumarate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zicronapine (also known as Lu 31-130) is an atypical antipsychotic agent that was under development by H. Lundbeck A/S for the treatment of schizophrenia.[1][2] The compound progressed to Phase II clinical trials, where it demonstrated significant efficacy compared to placebo and a safety profile comparable to olanzapine.[1][2] Despite these promising early results, development was discontinued in 2014 in favor of a more promising compound.[1] This document provides a technical overview of the available preclinical pharmacology of Zicronapine, summarizing its mechanism of action, receptor binding profile, and insights from in vivo studies.

Mechanism of Action

Zicronapine exhibits a multi-receptor antagonist profile, a characteristic feature of many atypical antipsychotics. Its primary mechanism of action is believed to be potent antagonism of dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors. This combined dopaminergic and serotonergic blockade is thought to contribute to its antipsychotic efficacy while potentially mitigating the risk of extrapyramidal side effects (EPS) associated with older, typical antipsychotics that primarily target D2 receptors.

The antagonism of D2 receptors in the mesolimbic pathway is hypothesized to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The simultaneous blockade of 5-HT2A receptors may enhance dopamine release in other brain regions, such as the prefrontal cortex, which could contribute to efficacy against negative and cognitive symptoms.

Signaling Pathway Diagram

References

In Vitro Characterization of Zicronapine Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine fumarate (also known as Lu 31-130) is an atypical antipsychotic agent that has demonstrated potent in vitro antagonistic activity at key monoaminergic receptors implicated in the pathophysiology of schizophrenia. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Zicronapine fumarate, including its receptor binding affinities and the experimental methodologies used for its characterization. Detailed protocols for receptor binding assays are outlined, and the known signaling pathways associated with its primary targets—dopamine D1, D2, and serotonin 5-HT2A receptors—are described and visualized. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction

Zicronapine is an atypical antipsychotic that was under development by H. Lundbeck A/S.[1] Like other drugs in its class, Zicronapine exhibits a multi-receptorial binding profile, with potent antagonistic effects at dopamine D1, D2, and serotonin 5-HT2A receptors.[1][2][3][4] This profile is believed to contribute to its antipsychotic efficacy. Understanding the in vitro characteristics of a compound like Zicronapine is fundamental to elucidating its mechanism of action and predicting its clinical effects. This guide summarizes the available in vitro data for Zicronapine fumarate and provides detailed experimental context.

Receptor Binding Affinity

The affinity of a drug for its receptor is a critical determinant of its potency and potential for off-target effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding affinity.

Quantitative Receptor Binding Profile of Zicronapine Fumarate

While comprehensive public data on the full receptor binding profile of Zicronapine is limited, it is consistently reported to be a potent antagonist at D1, D2, and 5-HT2A receptors. The table below summarizes the known receptor binding affinities.

| Receptor Subtype | Ki (nM) | Species | Assay Type | Radioligand |

| Dopamine D1 | Potent Antagonist | - | Radioligand Binding | - |

| Dopamine D2 | Potent Antagonist | - | Radioligand Binding | - |

| Serotonin 5-HT2A | Potent Antagonist | - | Radioligand Binding | - |

Data on specific Ki values for a wider range of receptors are not publicly available. The term "Potent Antagonist" is used as described in the available literature.

Experimental Protocols

The following sections describe the general methodologies employed in the in vitro characterization of atypical antipsychotics like Zicronapine.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a drug for a specific receptor.

Objective: To determine the inhibition constant (Ki) of Zicronapine fumarate for various G protein-coupled receptors (GPCRs).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

-

A specific radioligand for each receptor (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A).

-

Zicronapine fumarate at various concentrations.

-

Incubation buffer (specific to each receptor assay).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes, radioligand, and varying concentrations of Zicronapine fumarate are incubated together in the appropriate buffer. A parallel set of tubes containing a high concentration of a known non-radioactive ligand is used to determine non-specific binding.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of Zicronapine fumarate that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Zicronapine's primary mechanism of action is through the antagonism of dopamine and serotonin receptors, which are G protein-coupled receptors (GPCRs). Blockade of these receptors modulates downstream intracellular signaling cascades.

Dopamine D1 and D2 Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

-

D1 Receptor Signaling: D1 receptors are typically coupled to Gαs/olf proteins. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene transcription and neuronal excitability. Zicronapine, as a D1 antagonist, would block this cascade.

-

D2 Receptor Signaling: D2 receptors are coupled to Gαi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Zicronapine's antagonism of D2 receptors would disinhibit this pathway, leading to an increase in cAMP.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is primarily coupled to Gαq/11 proteins. Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, including neuronal depolarization. As an antagonist, Zicronapine blocks these downstream effects.

Conclusion

Zicronapine fumarate is an atypical antipsychotic characterized by its potent in vitro antagonism of dopamine D1, D2, and serotonin 5-HT2A receptors. The in vitro characterization of this compound, primarily through radioligand binding assays, has been crucial in defining its pharmacological profile. The antagonism of these key GPCRs results in the modulation of critical intracellular signaling pathways, which is believed to be the basis of its antipsychotic effects. Further research to fully elucidate the complete receptor binding profile and functional activity of Zicronapine would provide a more comprehensive understanding of its mechanism of action. This guide serves as a foundational resource for professionals engaged in the study of Zicronapine and related compounds.

References

Zicronapine Fumarate: A Technical Guide to a Potent D1/D2/5-HT2A Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine (formerly Lu 31-130) is an atypical antipsychotic agent characterized by its potent antagonism of dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor. Developed by H. Lundbeck A/S, zicronapine reached Phase III clinical trials for the treatment of schizophrenia, demonstrating promising efficacy and a favorable safety profile, particularly concerning metabolic side effects, when compared to other atypical antipsychotics like olanzapine and risperidone.[1][2][3][4] Despite its potential, development was discontinued in 2014. This technical guide provides a comprehensive overview of the preclinical pharmacology of zicronapine fumarate, including its receptor binding affinities, and discusses the experimental methodologies used to characterize this compound.

Introduction

Zicronapine is a multi-receptor antagonist with a pharmacological profile that aligns with the "atypical" antipsychotic classification.[1] Its potent activity at D1, D2, and 5-HT2A receptors suggests a mechanism of action that could address both the positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal symptoms and metabolic disturbances. Preclinical studies in animal models also indicated a strong pro-cognitive effect. This document serves as a detailed technical resource, summarizing the key quantitative data and experimental protocols related to the core pharmacological properties of zicronapine.

Receptor Binding Affinity

Zicronapine exhibits high affinity for human dopamine D1, D2, and serotonin 5-HT2A receptors. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor | Ki (nM) |

| Dopamine D1 | 19 |

| Dopamine D2 | 19 |

| Serotonin 5-HT2A | 4.2 |

Table 1: Receptor Binding Affinities of Zicronapine

Experimental Protocols

Radioligand Receptor Binding Assays

The receptor binding affinities of zicronapine were likely determined using standard radioligand binding assays. While the specific protocols used for zicronapine are not publicly available, a general methodology for such assays is described below.

Objective: To determine the affinity of a test compound (zicronapine) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Materials:

-

Cell membranes expressing the target receptor (human recombinant D1, D2, or 5-HT2A receptors).

-

Radioligand specific for the target receptor (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A).

-

Test compound (zicronapine fumarate) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Workflow:

Procedure:

-

Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of zicronapine is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

-

Detection: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of zicronapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Zicronapine acts as an antagonist at D1, D2, and 5-HT2A receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligands dopamine and serotonin.

Dopamine D1 Receptor Signaling

The D1 receptor is a Gs-coupled receptor. Its activation by dopamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). Zicronapine blocks this pathway.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi-coupled receptor. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Zicronapine prevents this inhibition.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq-coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Zicronapine blocks this pathway.

Conclusion

Zicronapine fumarate is a potent D1/D2/5-HT2A antagonist that showed considerable promise as an atypical antipsychotic with potential benefits in cognition and metabolic safety. Although its clinical development was halted, the available preclinical data highlight its significant potential and provide a valuable case study for the development of future multi-receptor targeting antipsychotics. The information presented in this technical guide, summarizing its receptor binding profile and the experimental approaches for its characterization, can serve as a useful resource for researchers in the field of neuropsychopharmacology and drug discovery.

References

Monoaminergic Activity of Zicronapine Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zicronapine (Lu 31-130) is an atypical antipsychotic agent characterized by its potent antagonist activity at key monoaminergic receptors. This technical guide provides a comprehensive overview of the available preclinical data on the monoaminergic pharmacology of Zicronapine fumarate. The document summarizes its receptor binding affinity, discusses putative signaling pathways, and outlines detailed experimental methodologies for assessing monoaminergic activity. Due to the discontinuation of its development, publicly available data is limited; however, this guide synthesizes the known information and provides context based on the pharmacology of similar atypical antipsychotics.

Introduction

Zicronapine fumarate is an investigational atypical antipsychotic that was under development by H. Lundbeck A/S. Like other drugs in its class, its therapeutic effects in psychosis are thought to be mediated through the modulation of monoaminergic neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. Preclinical studies have identified Zicronapine as a potent antagonist of dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor.[1][2][3][4][5] This multi-receptorial profile is a hallmark of atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.

Receptor Binding Profile

The affinity of a drug for its target receptors is a critical determinant of its pharmacological activity. The binding affinity of Zicronapine has been characterized in vitro, revealing high affinity for dopamine and serotonin receptors. The available quantitative data for Zicronapine's binding affinities (Ki values) are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Dopamine D1/D2 | 19 | |

| Serotonin 5-HT2A | 4.2 |

Note: The available data provides a combined Ki value for D1 and D2 receptors. Individual affinities for these subtypes are not publicly available.

Putative Signaling Pathways

Based on its receptor binding profile as a potent D1/D2 and 5-HT2A antagonist, Zicronapine is expected to modulate several intracellular signaling cascades. The antagonism of these G-protein coupled receptors (GPCRs) will primarily interfere with the canonical signaling pathways associated with these receptors.

Caption: Putative signaling pathways modulated by Zicronapine.

-

Dopamine D2 Receptor Antagonism: By blocking D2 receptors, which are coupled to Gi/o proteins, Zicronapine is expected to disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This would counteract the effects of endogenous dopamine.

-

Dopamine D1 Receptor Antagonism: Antagonism of D1 receptors, which are coupled to Gs proteins, would inhibit adenylyl cyclase, resulting in decreased cAMP and PKA activity.

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors, which are coupled to Gq proteins, is predicted to inhibit the phospholipase C (PLC) pathway. This would lead to reduced production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately decreasing intracellular calcium release and protein kinase C (PKC) activation.

Experimental Methodologies

Detailed experimental protocols for Zicronapine are not publicly available. The following sections describe standard, representative methodologies used in the preclinical evaluation of atypical antipsychotics.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Zicronapine for various monoaminergic receptors.

Principle: This is a competitive binding assay where the ability of Zicronapine to displace a radiolabeled ligand with known affinity for a specific receptor is measured.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., recombinant CHO-K1 cells expressing human D2 receptors).

-

Radioligand (e.g., [3H]-Spiperone for D2 receptors).

-

Zicronapine fumarate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of Zicronapine.

-

In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of Zicronapine or vehicle.

-

To determine non-specific binding, a high concentration of a known unlabeled ligand (e.g., haloperidol for D2) is added to a set of wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of Zicronapine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of Zicronapine on extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions of freely moving animals.

Principle: A microdialysis probe is implanted in a target brain region (e.g., prefrontal cortex, nucleus accumbens). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing neurotransmitters from the extracellular space to diffuse across a semi-permeable membrane into the dialysate, which is then collected and analyzed.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump and fraction collector.

-

aCSF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2).

-

Zicronapine fumarate for injection.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Anesthetize the rat and implant a guide cannula stereotaxically targeting the brain region of interest. Secure the cannula with dental cement.

-

Allow the animal to recover for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 2 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer Zicronapine (e.g., via intraperitoneal injection) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate samples using HPLC-ED.

-

Express the results as a percentage of the baseline concentrations.

In Vivo Electrophysiology

Objective: To determine the effect of Zicronapine on the firing rate and pattern of monoaminergic neurons (e.g., dopamine neurons in the ventral tegmental area - VTA).

Principle: Extracellular single-unit recordings are made from identified dopamine neurons in anesthetized or awake animals to measure their electrical activity before and after the administration of Zicronapine.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Recording microelectrodes (e.g., glass micropipettes).

-

Amplifier and data acquisition system.

-

Anesthetic (e.g., chloral hydrate or isoflurane).

-

Zicronapine fumarate for injection.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Drill a burr hole in the skull above the target brain region (e.g., VTA).

-

Slowly lower the recording electrode into the VTA to isolate the spontaneous activity of a single neuron.

-

Identify putative dopamine neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials, and a biphasic waveform).

-

Record the baseline firing rate for a stable period.

-

Administer Zicronapine (e.g., intravenously) and record the changes in firing rate and pattern.

-

Analyze the data to determine the percentage change from baseline firing.

In Vivo Monoaminergic Effects

While specific in vivo microdialysis and electrophysiology data for Zicronapine are not publicly available, its receptor binding profile allows for predictions of its effects on monoaminergic systems.

-

Dopaminergic Systems: As a D2 receptor antagonist, Zicronapine is expected to increase the firing rate of dopamine neurons in the VTA and substantia nigra pars compacta (SNc) by blocking inhibitory D2 autoreceptors. This would lead to an increase in dopamine synthesis and release, which would be reflected as elevated extracellular levels of dopamine and its metabolites in terminal regions like the prefrontal cortex and striatum.

-

Serotonergic Systems: The potent 5-HT2A receptor antagonism of Zicronapine is a key feature of its "atypical" profile. 5-HT2A receptors are expressed on both glutamatergic and GABAergic neurons and modulate dopamine release. Blockade of these receptors is thought to contribute to the reduced risk of extrapyramidal symptoms and potential efficacy against negative symptoms by facilitating dopamine release in specific brain regions.

Summary and Conclusion

Zicronapine fumarate is an atypical antipsychotic with a high affinity for dopamine D1/D2 and serotonin 5-HT2A receptors, where it acts as a potent antagonist. This multi-receptor profile suggests a mechanism of action consistent with other second-generation antipsychotics. Although the discontinuation of its clinical development has resulted in limited publicly available preclinical data, the known receptor binding affinities provide a foundation for understanding its potential effects on monoaminergic signaling pathways and neuronal activity. The experimental methodologies outlined in this guide provide a framework for the types of studies that would have been conducted to fully characterize its monoaminergic pharmacology.

Visualization of Experimental Workflows

Caption: Workflow for a radioligand receptor binding assay.

Caption: Workflow for an in vivo microdialysis experiment.

Caption: Workflow for an in vivo electrophysiology experiment.

References

- 1. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Serotonergic Agents for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zicronapine - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

Zicronapine Fumarate: A Technical Review of its Role in Schizophrenia Research

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Zicronapine fumarate (formerly Lu 31-130) is an atypical antipsychotic agent that was under development by H. Lundbeck A/S for the treatment of schizophrenia. Characterized by its multi-receptor antagonist profile, zicronapine showed promise in early clinical development, demonstrating efficacy in reducing the symptoms of schizophrenia. Although its development was discontinued in 2014, the study of zicronapine provides valuable insights into the complex pharmacology of schizophrenia and the development of novel antipsychotic therapies. This technical guide provides a comprehensive overview of the preclinical and clinical research on zicronapine fumarate, with a focus on its mechanism of action, clinical efficacy, and the experimental methodologies employed in its evaluation.

Core Data Summary

Receptor Binding Affinity

| Receptor Target | Affinity (Ki) | Reference |

| Dopamine D1 | Potent Antagonist | [1] |

| Dopamine D2 | Potent Antagonist | [1] |

| Serotonin 5-HT2A | Potent Antagonist | [1] |

Note: Specific Ki values are not publicly available.

Clinical Efficacy in Schizophrenia

Phase II clinical trials provided evidence for the efficacy of zicronapine in treating the symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS).

A Phase II, randomized, double-blind, placebo-controlled, 8-week study evaluated escalating doses of zicronapine.

| Treatment Group | N | Baseline PANSS Total Score (Mean) | Change from Baseline in PANSS Total Score (Week 8) | p-value vs. Placebo |

| Zicronapine (7 mg/day) | N/A | N/A | Statistically Significant Improvement | <0.05 |

| Zicronapine (10 mg/day) | N/A | N/A | Statistically Significant Improvement | <0.05 |

| Placebo | N/A | N/A | N/A | N/A |

Note: Specific mean change values and standard deviations are not publicly available.

A 12-week, randomized, double-blind, flexible-dose study compared the efficacy and safety of zicronapine with olanzapine.

| Treatment Group | N | Baseline PANSS Total Score (Mean) | Outcome |

| Zicronapine | N/A | 92 | Similar improvement from baseline in PANSS total score compared to olanzapine.[2] |

| Olanzapine | N/A | 95 | Similar improvement from baseline in PANSS total score compared to zicronapine.[2] |

Note: Zicronapine showed a statistically significant improvement in PANSS total score at Week 1 compared to olanzapine. For the PANSS Negative Symptoms, General Psychopathology, and Cognitive subscales, a statistically significant difference in favor of zicronapine was observed in the first two weeks of treatment.

Pharmacokinetic Properties

Limited pharmacokinetic data for zicronapine is available.

| Parameter | Value |

| Elimination Half-life (t½) | ~24 hours |

| Cmax | Not Available |

| Tmax | Not Available |

Experimental Protocols

Preclinical Studies: Animal Models of Schizophrenia

While specific preclinical studies involving zicronapine are not detailed in publicly available literature, its antipsychotic potential was likely assessed using standard animal models of schizophrenia. These models are designed to evaluate the effects of compounds on behaviors analogous to the positive, negative, and cognitive symptoms of the disorder.

1. Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to reduce a learned avoidance response without producing sedation, which is predictive of antipsychotic efficacy.

- Apparatus: A shuttle box with two compartments, one of which is paired with an auditory cue followed by a mild foot shock.

- Procedure: Animals are trained to avoid the foot shock by moving to the other compartment upon hearing the cue. The effect of zicronapine on the number of successful avoidances would have been measured.

2. Prepulse Inhibition (PPI) of the Startle Reflex: This model evaluates sensorimotor gating, a process that is deficient in individuals with schizophrenia.

- Apparatus: A startle chamber equipped to deliver a loud acoustic stimulus (pulse) and a weaker preceding stimulus (prepulse).

- Procedure: The ability of the prepulse to inhibit the startle response to the pulse is measured. The effect of zicronapine on restoring PPI deficits induced by psychotomimetic agents (e.g., apomorphine, PCP) would have been assessed.

Clinical Trial Methodologies

-

Objective: To evaluate the efficacy, safety, and tolerability of different doses of zicronapine compared to placebo in patients with schizophrenia.

-

Design: A randomized, double-blind, placebo-controlled, parallel-group, 8-week study with five sequential dose cohorts.

-

Patient Population: Adults diagnosed with schizophrenia.

-

Intervention:

-

Zicronapine (oral, once daily) at escalating doses: 3 mg, 5 mg, 7 mg, 10 mg, and 14 mg.

-

Placebo.

-

-

Primary Outcome Measures: Change from baseline in PANSS total score.

-

Secondary Outcome Measures: Safety and tolerability assessments.

-

Objective: To compare the efficacy and safety of zicronapine with olanzapine in patients with schizophrenia.

-

Design: A 12-week, randomized, double-blind, flexible-dose, parallel-group study.

-

Patient Population: Adults with a primary diagnosis of schizophrenia according to DSM-IV-TR criteria, with a PANSS total score between 70 and 120.

-

Intervention:

-

Zicronapine (oral, flexible dose).

-

Olanzapine (oral, flexible dose).

-

-

Primary Outcome Measures: Change from baseline in PANSS total score.

-

Secondary Outcome Measures: Change from baseline in PANSS subscale scores, safety, and tolerability.

-

Objective: To assess the safety and efficacy of zicronapine compared to risperidone in patients with schizophrenia, with a focus on metabolic parameters.

-

Design: A 6-month, randomized, double-blind, active-comparator study.

-

Patient Population: Non-acute adult patients with schizophrenia.

-

Intervention:

-

Zicronapine (7.5 mg/day, oral).

-

Risperidone (5 mg/day, oral).

-

-

Primary Outcome Measures: Change in metabolic parameters (body weight, BMI, waist circumference, fasting lipids, and glucose).

-

Secondary Outcome Measures: Change from baseline in PANSS total score.

Visualizations

Caption: Zicronapine's antagonistic action on D1, D2, and 5-HT2A receptors.

Caption: Workflow for preclinical evaluation of zicronapine.

Caption: General workflow for zicronapine clinical trials.

Conclusion

Zicronapine fumarate represented a promising therapeutic candidate for schizophrenia, with a mechanism of action consistent with other atypical antipsychotics. Phase II clinical trials demonstrated its efficacy in reducing psychotic symptoms, with a profile comparable to olanzapine. Despite the discontinuation of its development, the research conducted on zicronapine contributes to the broader understanding of the neuropharmacology of schizophrenia and informs the ongoing search for more effective and better-tolerated treatments for this complex disorder. The available data underscore the importance of potent D2 and 5-HT2A receptor antagonism in achieving antipsychotic efficacy. Further research into compounds with similar multi-receptor profiles may yield novel therapeutic options for individuals living with schizophrenia.

References

Methodological & Application

Zicronapine Fumarate: Detailed Synthesis and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zicronapine (formerly known as Lu 31-130) is an atypical antipsychotic that was under development by H. Lundbeck A/S for the treatment of schizophrenia.[1] It exhibits potent antagonist activity at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] Although its development was discontinued in 2014, the synthesis and purification of zicronapine and its fumarate salt remain of interest to medicinal chemists and pharmaceutical scientists. This document provides a detailed, albeit inferred, protocol for the synthesis and purification of zicronapine fumarate, based on publicly available information for structurally related compounds.

It is important to note that specific, step-by-step protocols with quantitative data for the synthesis of zicronapine have not been publicly disclosed. The following protocols are based on analogous syntheses of similar compounds, particularly the synthesis of trans-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine, as detailed in patent literature from H. Lundbeck A/S.

Synthesis of Zicronapine

The synthesis of zicronapine, 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, can be envisioned as a multi-step process involving the formation of a key indanone intermediate, followed by reductive amination to introduce the piperazine moiety.

Part 1: Synthesis of 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one

A plausible route to the key intermediate, 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one, involves a Friedel-Crafts-type reaction.

Experimental Protocol:

-

To a solution of 3-chlorobenzoyl chloride in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) portion-wise at a low temperature (e.g., 0 °C).

-

To this mixture, add a solution of styrene in the same solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one.

Part 2: Synthesis of trans-4-(6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl)-1,2,2-trimethylpiperazine (Racemic Zicronapine)

The introduction of the 1,2,2-trimethylpiperazine moiety can be achieved through reductive amination.

Experimental Protocol:

-

Dissolve 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one and 1,2,2-trimethylpiperazine in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, a mixture of cis and trans diastereomers.

Purification of Zicronapine

The purification of zicronapine involves the separation of the desired trans diastereomer from the cis isomer, followed by the resolution of the enantiomers to isolate the active (1R,3S) enantiomer.

Diastereomeric Separation

The separation of cis and trans isomers can be achieved by chromatographic methods.

Experimental Protocol:

-

Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent.

-

Perform column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the trans isomer from the cis isomer. The separation is monitored by TLC.

-

Combine the fractions containing the pure trans isomer and evaporate the solvent to obtain the racemic trans-zicronapine.

Enantiomeric Resolution (Chiral Separation)

The resolution of the racemic trans-zicronapine to obtain the desired (1R,3S)-enantiomer can be accomplished by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

Experimental Protocol:

-

Dissolve the racemic trans-zicronapine in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative, in the same solvent.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The desired enantiomer can be liberated from the diastereomeric salt by treatment with a base (e.g., aqueous sodium hydroxide) and extraction into an organic solvent.

-

The chiral purity of the obtained enantiomer should be assessed using a suitable analytical method, such as chiral HPLC.

Synthesis of Zicronapine Fumarate

The final step is the formation of the fumarate salt to improve the physicochemical properties of the drug substance.

Experimental Protocol:

-

Dissolve the purified (1R,3S)-zicronapine free base in a suitable solvent, such as ethanol or acetone.

-

In a separate flask, dissolve an equimolar amount of fumaric acid in the same or a compatible solvent, with gentle heating if necessary.

-

Add the fumaric acid solution to the zicronapine solution with stirring.

-

The fumarate salt may precipitate out of the solution upon mixing or after a period of stirring and cooling. If necessary, the crystallization can be induced by adding a non-solvent or by scratching the inside of the flask.

-

Collect the crystalline zicronapine fumarate by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

As specific quantitative data for the synthesis of zicronapine is not publicly available, the following table presents illustrative data for the synthesis of a closely related compound, trans-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine, as described in patent literature. This data is provided for reference purposes only and may not be representative of an optimized process for zicronapine.

| Step | Reaction | Starting Materials | Product | Illustrative Yield (%) | Illustrative Purity (%) |

| 1 | Reductive Amination | 6-chloro-3-phenyl-indan-1-one, 2,2-dimethylpiperazine | Racemic trans-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine | Not specified | Not specified |

| 2 | Enantiomeric Resolution | Racemic trans product, (+)-Tartaric acid | (1R,3S)-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine | Not specified | >98% (chiral HPLC) |

| 3 | Salt Formation | (1R,3S)-free base, Fumaric acid | (1R,3S)-1-(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine fumarate | Not specified | >99% (HPLC) |

Visualization of Workflows

Zicronapine Synthesis Workflow

References

Application Notes and Protocols for the Formulation of Zicronapine Fumarate in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zicronapine is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia. As with many new chemical entities, Zicronapine exhibits poor aqueous solubility, a characteristic that presents a significant challenge for achieving adequate oral bioavailability in in vivo studies. This document provides detailed application notes and protocols for the formulation of Zicronapine fumarate, the salt form of Zicronapine, to enhance its solubility and facilitate its use in preclinical research. The selection of an appropriate vehicle is critical to ensure maximal exposure of the test substance to the animal model, thereby generating reliable pharmacokinetic and pharmacodynamic data.

Physicochemical Properties of Zicronapine

A thorough understanding of the physicochemical properties of Zicronapine is fundamental to the development of a successful formulation strategy. Key properties are summarized in the table below. Zicronapine is a weakly basic and highly lipophilic compound with very low predicted water solubility. The fumarate salt form is utilized to potentially improve its dissolution characteristics.

| Property | Value | Source |

| Molecular Formula | C22H27ClN2 | DrugBank |

| Molecular Weight | 354.92 g/mol | DrugBank |

| Predicted Water Solubility | 0.00512 mg/mL | ALOGPS[1] |

| Predicted logP | 5.1 | ALOGPS[1] |

| pKa (Strongest Basic) | 8.34 | Chemaxon[1] |

| Salt Form | Fumarate | GSRS |

Formulation Strategies for Poorly Soluble Compounds

Given the low solubility of Zicronapine, several formulation strategies can be employed to enhance its oral bioavailability. The choice of formulation will depend on the specific requirements of the in vivo study, including the desired dose, the animal model, and the study duration.

A workflow for selecting an appropriate formulation strategy is depicted below:

Figure 1: Workflow for Formulation Strategy Selection.

Recommended Vehicles for Zicronapine Fumarate